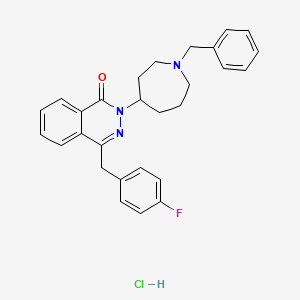

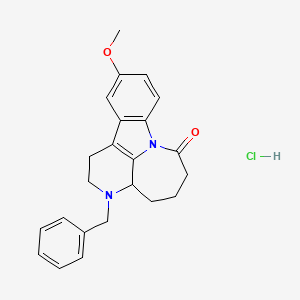

3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (+-)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

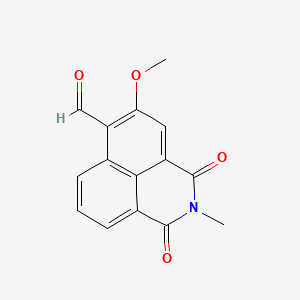

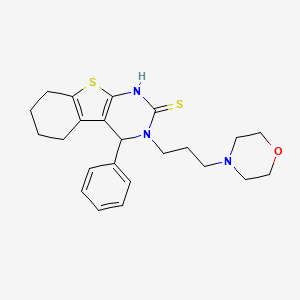

3,7a-Diazacyclohepta(jk)fluoren-7(1H)-on, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, Monohydrochlorid, (±)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Diazacyclohepta-Ring beinhaltet, der mit einem Fluorenon-Rest verschmolzen ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-on, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, Monohydrochlorid, (±)- umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Die wichtigsten Schritte umfassen die Bildung des Diazacyclohepta-Rings und die anschließende Fusion mit dem Fluorenon-Rest. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind für die erfolgreiche Synthese dieser Verbindung entscheidend.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungsverfahren und skalierbare Reaktionsbedingungen umfassen, um den Anforderungen der großtechnischen Produktion gerecht zu werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazacyclohepta ring and the subsequent fusion with the fluorenone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,7a-Diazacyclohepta(jk)fluoren-7(1H)-on, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, Monohydrochlorid, (±)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wodurch sich die Eigenschaften der Verbindung möglicherweise ändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen könnte.

Wissenschaftliche Forschungsanwendungen

3,7a-Diazacyclohepta(jk)fluoren-7(1H)-on, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, Monohydrochlorid, (±)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Es kann als Sonde für die Untersuchung biologischer Prozesse oder als potenzielles Therapeutikum dienen.

Medizin: Seine einzigartige Struktur könnte es zu einem Kandidaten für die Medikamentenentwicklung machen, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen industriellen Verfahren eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-on, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, Monohydrochlorid, (±)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene Pfade modulieren, was zu den beobachteten Effekten der Verbindung führt. Detaillierte Studien zur Bindungsaffinität, Zielspezifität und nachgeschalteten Effekten sind unerlässlich, um den Wirkmechanismus vollständig zu verstehen.

Wirkmechanismus

The mechanism of action of 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, monohydrochloride, (±)- involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

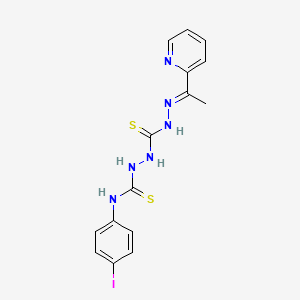

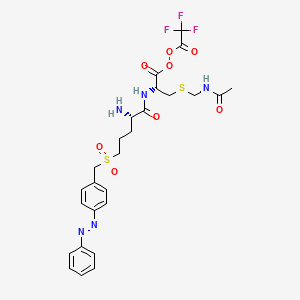

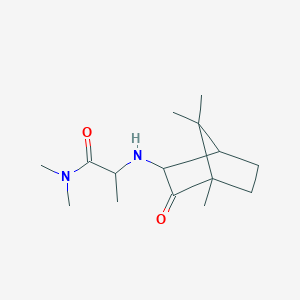

Zu den ähnlichen Verbindungen gehören andere Diazacyclohepta-Derivate und Fluorenon-basierte Moleküle. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren funktionellen Gruppen und Gesamteigenschaften unterscheiden.

Einzigartigkeit

Was 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-on, 2,3,3a,4,5,6-hexahydro-10-methoxy-3-(phenylmethyl)-, Monohydrochlorid, (±)- auszeichnet, ist die einzigartige Kombination aus Diazacyclohepta-Ring und Fluorenon-Rest, die ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

87255-67-2 |

|---|---|

Molekularformel |

C23H25ClN2O2 |

Molekulargewicht |

396.9 g/mol |

IUPAC-Name |

4-benzyl-14-methoxy-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-one;hydrochloride |

InChI |

InChI=1S/C23H24N2O2.ClH/c1-27-17-10-11-20-19(14-17)18-12-13-24(15-16-6-3-2-4-7-16)21-8-5-9-22(26)25(20)23(18)21;/h2-4,6-7,10-11,14,21H,5,8-9,12-13,15H2,1H3;1H |

InChI-Schlüssel |

ORJKODQVLZXHOJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)N3C(=O)CCCC4C3=C2CCN4CC5=CC=CC=C5.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.